Methoxamine

Descripción general

Descripción

La metoxamina es una amina simpaticomimética potente que actúa como un agonista alfa-adrenérgico. Se utiliza principalmente para tratar la hipotensión, particularmente en situaciones como la anestesia espinal, la hemorragia y el shock asociado con daño cerebral debido a trauma o tumor . La metoxamina causa vasoconstricción periférica prolongada, lo que aumenta tanto la presión arterial sistólica como la diastólica .

Métodos De Preparación

El clorhidrato de metoxamina se puede sintetizar mediante diversos métodos. Un método común implica la preparación de acetil hidroxilamina, seguida de la preparación de acetil metoxamina y, finalmente, la preparación de clorhidrato de metoxamina . Otro método implica una reacción en cascada de una sola olla en una fase acuosa utilizando gas dióxido de azufre, nitrito de sodio, hidróxido de sodio y sulfato de dimetilo . Este método es simple, respetuoso con el medio ambiente y adecuado para la producción industrial .

Análisis De Reacciones Químicas

La metoxamina experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: La metoxamina se puede oxidar para formar varios productos de oxidación.

Reducción: Se puede reducir en condiciones específicas para producir diferentes productos de reducción.

Sustitución: La metoxamina puede sufrir reacciones de sustitución, particularmente involucrando sus grupos metoxi.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el hidruro de litio y aluminio. Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados .

Aplicaciones Científicas De Investigación

Cardiovascular Applications

1.1 Prevention of Hypotension

Methoxamine is widely used in anesthesia to prevent hypotension induced by spinal anesthesia. A randomized dose-response study established the effective prophylactic infusion doses of this compound, with an ED50 of 2.178 µg/kg/min and an ED95 of 4.821 µg/kg/min, significantly reducing the incidence of hypotension during procedures . The study highlighted that higher doses correlated with fewer episodes of hypotension and less need for rescue interventions.

1.2 Treatment of Supraventricular Tachycardia

Case reports have documented the successful use of this compound in treating paroxysmal supraventricular tachycardia. In these cases, this compound was administered intravenously, leading to rapid reversion from tachycardia to normal rhythm without inducing significant cardiac irritability . This characteristic distinguishes this compound from other sympathomimetics that may provoke arrhythmias.

Urological Applications

2.1 Treatment of Retrograde Ejaculation

This compound has shown efficacy in treating retrograde ejaculation, particularly in patients where other treatments failed. In a case study involving two patients, self-administered intramuscular this compound resulted in substantial increases in sperm count and successful pregnancies . This application demonstrates this compound's potential as a non-invasive treatment option for reproductive health issues.

Pharmacological Effects

3.1 Vascular Resistance and Blood Pressure Regulation

This compound's primary mechanism involves vasoconstriction through alpha-1 adrenergic receptor activation, leading to increased systemic blood pressure and vascular resistance . Research indicates that while it effectively raises systemic blood pressure, its effects on pulmonary circulation differ significantly; it does not significantly alter pulmonary vascular resistance compared to systemic effects .

3.2 Radiation Protection

Research has indicated that this compound may reduce radiation mortality when administered shortly before exposure, suggesting potential applications in radioprotection . This finding opens avenues for further exploration into this compound's role in mitigating radiation effects.

Case Studies and Clinical Evidence

Mecanismo De Acción

La metoxamina actúa a través de la vasoconstricción periférica al actuar como un agonista puro del receptor alfa-1 adrenérgico . Esta acción aumenta la presión arterial sistémica al constreñir los vasos sanguíneos periféricos y aumentar la fuerza de la acción de bombeo del corazón . La metoxamina se dirige específicamente a los receptores adrenérgicos alfa-1A, alfa-1B y alfa-1D .

Comparación Con Compuestos Similares

La metoxamina es similar en estructura a compuestos como la butaxamina y la 2,5-dimetoxi anfetamina (2,5-DMA) . Es única en su acción específica como agonista del receptor alfa-1 adrenérgico, lo que la distingue de otras aminas simpaticomiméticas . Otros compuestos similares incluyen la fenilefrina y la midodrina, que también actúan sobre los receptores alfa-adrenérgicos pero tienen diferentes perfiles farmacológicos y usos .

Actividad Biológica

Methoxamine, a selective α1-adrenoceptor agonist, has garnered attention for its diverse biological activities, particularly in cardiovascular and neurological applications. This article delves into the compound's mechanisms of action, effects on biological systems, and relevant research findings.

This compound is characterized by its ability to selectively activate α1-adrenoceptors, leading to various physiological responses. The compound's chemical structure allows it to induce vasoconstriction and increase blood pressure without significant direct inotropic effects on the heart muscle. This unique profile makes this compound a valuable agent in clinical settings, particularly for managing hypotension during anesthesia or surgical procedures .

Biological Effects

1. Cardiovascular Effects

this compound's primary action involves peripheral vasoconstriction, which effectively raises systemic vascular resistance and blood pressure. Its efficacy as a pressor agent has been documented in various studies, highlighting its role in treating hypotensive states during surgeries . The compound's ability to modulate vascular tone is attributed to its selective action on α1-adrenoceptors, influencing smooth muscle contraction.

2. Neurological Activity

Research indicates that this compound may also exert effects on the central nervous system (CNS). A study demonstrated that this compound acts as a partial agonist at excitatory α-adrenoceptors in the cerebral cortex of rats, eliciting excitatory responses from cortical neurons . This suggests potential implications for cognitive function and neuroprotection, although further studies are required to elucidate these effects fully.

Inhibition of Base Excision Repair (BER)

Recent investigations have highlighted this compound's role in inhibiting base excision repair (BER), a critical DNA repair mechanism. A study showed that this compound significantly inhibits the activity of apurinic/apyrimidinic endonuclease 1 (APE1), an essential enzyme in the BER pathway. This inhibition was observed at clinically relevant concentrations, raising concerns about the long-term use of this compound in patients due to potential genomic instability .

| Study | Findings | Implications |

|---|---|---|

| Kohutova et al., 2021 | This compound inhibits APE1 activity | Suggests caution in long-term administration due to potential DNA damage |

| Research on rat neurons | This compound acts as a partial agonist at α-adrenoceptors | Potential cognitive effects; requires further exploration |

Case Studies and Clinical Applications

This compound has been utilized clinically in various scenarios:

- Hypotension Management: this compound is frequently used during surgeries to manage intraoperative hypotension effectively.

- Research Applications: Studies investigating the drug's effects on neuronal excitability and DNA repair mechanisms provide insights into its broader biological implications.

Safety Profile

While this compound is generally well-tolerated, its safety profile must be considered, particularly regarding its inhibitory effects on DNA repair mechanisms. The LD50 for this compound is significantly lower than other similar compounds, suggesting a favorable safety margin . However, clinicians must remain vigilant about potential adverse effects associated with prolonged use.

Propiedades

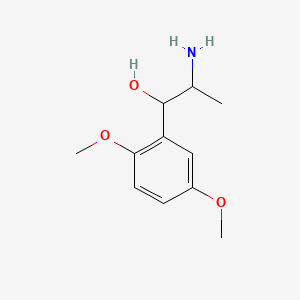

IUPAC Name |

2-amino-1-(2,5-dimethoxyphenyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO3/c1-7(12)11(13)9-6-8(14-2)4-5-10(9)15-3/h4-7,11,13H,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJAJPNHVVFWKKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=C(C=CC(=C1)OC)OC)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0023290 | |

| Record name | Methoxamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Methoxamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014861 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble (185 g/L), 9.21e+00 g/L | |

| Record name | Methoxamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00723 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Methoxamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014861 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Methoxamine acts through peripheral vasoconstriction by acting as a pure alpha-1 adrenergic receptor agonist, consequently increasing systemic blood pressure (both systolic and diastolic). | |

| Record name | Methoxamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00723 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

390-28-3 | |

| Record name | Methoxamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=390-28-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methoxamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00723 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Methoxamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methoxamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.244 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methoxamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014861 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.